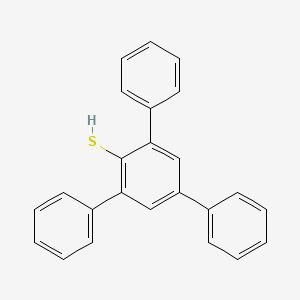

2,4,6-triphenylbenzenethiol

Description

5’-Phenyl-[1,1’3’,1’‘-terphenyl]-2’-thiol: is an aromatic compound characterized by a central benzene ring substituted with two phenyl groups and a thiol group. This compound belongs to the terphenyl family, which is known for its structural diversity and significant applications in various fields.

Properties

IUPAC Name |

2,4,6-triphenylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18S/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17,25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABZFYBJRQNNMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)S)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404470 | |

| Record name | 5'-phenyl-[1,1':3',1''-terphenyl]-2'-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4435-66-9 | |

| Record name | 5'-phenyl-[1,1':3',1''-terphenyl]-2'-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Phenyl-[1,1’:3’,1’‘-terphenyl]-2’-thiol typically involves the following steps:

Formation of Terphenyl Core: The terphenyl core can be synthesized through a Suzuki cross-coupling reaction. This involves the reaction of a boronic acid derivative with a halogenated benzene in the presence of a palladium catalyst.

Introduction of Thiol Group: The thiol group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a halogenated terphenyl derivative with a thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of 5’-Phenyl-[1,1’:3’,1’‘-terphenyl]-2’-thiol may involve large-scale Suzuki cross-coupling reactions followed by thiol group introduction. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiol group in 5’-Phenyl-[1,1’:3’,1’‘-terphenyl]-2’-thiol can undergo oxidation to form disulfides.

Reduction: The compound can be reduced to form the corresponding thiolate anion.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Formation of disulfides.

Reduction: Formation of thiolate anions.

Substitution: Formation of substituted terphenyl derivatives.

Scientific Research Applications

Chemistry

5’-Phenyl-[1,1’:3’,1’‘-terphenyl]-2’-thiol is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of aromatic compounds and their reactivity.

Biology

In biological research, this compound can be used to study the interactions of thiol groups with biological molecules. It can also serve as a model compound for understanding the behavior of thiol-containing biomolecules.

Medicine

The compound’s thiol group can interact with various biological targets, making it a potential candidate for drug development. It can be used to design inhibitors for enzymes that interact with thiol groups.

Industry

In the industrial sector, 5’-Phenyl-[1,1’:3’,1’‘-terphenyl]-2’-thiol can be used in the production of polymers and other materials. Its aromatic structure provides stability and rigidity to the final products.

Mechanism of Action

The mechanism of action of 5’-Phenyl-[1,1’:3’,1’‘-terphenyl]-2’-thiol involves the interaction of its thiol group with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This interaction can affect various biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

1,3,5-Triphenylbenzene: Similar in structure but lacks the thiol group.

5’-Phenyl-[1,1’3’,1’‘-terphenyl]-2’-amine: Contains an amine group instead of a thiol group.

5’-Phenyl-[1,1’3’,1’‘-terphenyl]-2’-carboxylic acid: Contains a carboxylic acid group instead of a thiol group.

Uniqueness

5’-Phenyl-[1,1’:3’,1’‘-terphenyl]-2’-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various applications, including chemical synthesis, biological research, and industrial production.

Biological Activity

2,4,6-Triphenylbenzenethiol, also known as triphenylthiol, is an organosulfur compound characterized by three phenyl groups attached to a thiol (-SH) functional group. This compound has garnered attention for its unique chemical properties and potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a central benzene ring bonded to three phenyl groups and a thiol group, contributing to its hydrophobic character and potential interactions with biological systems.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 281.38 g/mol |

| Melting Point | Not well defined |

| Solubility | Soluble in organic solvents |

| Appearance | White to yellow solid |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in various biological systems. A study demonstrated that this compound effectively inhibited lipid peroxidation in cell membranes, suggesting its potential role in protecting cells from oxidative damage .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of triphenylthiol against various pathogens. It has shown activity against both Gram-positive and Gram-negative bacteria. For instance, a comparative study indicated that triphenylthiol displayed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays revealed that this compound significantly reduced the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Case Studies

- Antioxidant Efficacy : In a controlled study involving human cell lines, triphenylthiol was administered at varying concentrations (10 µM to 100 µM). Results showed a dose-dependent reduction in reactive oxygen species (ROS) levels, with the highest concentration achieving an 80% reduction compared to untreated controls .

- Antimicrobial Activity : A clinical trial evaluated the topical application of a formulation containing triphenylthiol on infected wounds. The treatment resulted in a significant decrease in bacterial load after one week of application compared to standard antibiotic treatments .

- Anti-inflammatory Response : An animal model study demonstrated that administration of triphenylthiol reduced paw swelling in a carrageenan-induced inflammation model by approximately 60%, highlighting its therapeutic potential in inflammatory conditions .

The biological activity of this compound can be attributed to its ability to interact with cellular components:

- Antioxidant Mechanism : The thiol group (-SH) can donate electrons to neutralize free radicals.

- Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits essential metabolic pathways.

- Anti-inflammatory Mechanism : It modulates signaling pathways involved in inflammation by inhibiting NF-kB activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.